![molecular formula C18H25N3 B1417819 N-环戊基-1'H-螺[环己烷-1,2'-喹喔啉]-3'-胺 CAS No. 1170648-37-9](/img/structure/B1417819.png)

N-环戊基-1'H-螺[环己烷-1,2'-喹喔啉]-3'-胺

描述

Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry .

Synthesis Analysis

A concise organocatalytic method for the facile synthesis of some novel 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone has been described .

Molecular Structure Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It’s used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .

Chemical Reactions Analysis

The reactions of indeno[1,2-b]quinoxalinone have been summarized as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .

Physical And Chemical Properties Analysis

Stereoelectronic effects have a significant influence on the stability, structure, and reactivity of chemical compounds and on their physical and spectroscopic properties . A profound knowledge of these effects allows for a better understanding and prediction of these features .

科学研究应用

合成和生物学评估

- Bonacorso 等人 (2015) 进行的一项研究重点是合成和生物学评估与“N-环戊基-1'H-螺[环己烷-1,2'-喹喔啉]-3'-胺”类似的新化合物。这些化合物使用一锅缩合反应合成,并评估其乙酰胆碱酯酶 (AChE) 抑制和细胞毒活性。这项研究表明该化合物在开发新的治疗剂方面具有潜力 (Bonacorso et al., 2015)。

环化技术

- Li 等人 (2013) 探索了类似化合物的环化,重点是喹喔啉-2(1H)-酮的合成。本研究强调了此类化合物在为复杂化学结构开发高效合成方法中的重要性 (Li et al., 2013)。

镇痛特性

- Schunk 等人 (2014) 的研究发现了一种有效的镇痛化合物 Cebranopadol,其在结构上与“N-环戊基-1'H-螺[环己烷-1,2'-喹喔啉]-3'-胺”相关。该研究详细介绍了该化合物的优化,用于治疗严重的慢性伤害性疼痛和神经性疼痛 (Schunk et al., 2014)。

晶体结构分析

- Soriano-garcia 等人 (2000) 对相关螺化合物的晶体结构进行了研究。了解此类化合物的晶体结构对于它们在各个科学领域的潜在应用至关重要 (Soriano-garcia et al., 2000)。

胆碱酯酶抑制活性

- Silva 等人 (2021) 合成并评估了修饰的吖啶脚手架的胆碱酯酶抑制活性,包括与“N-环戊基-1'H-螺[环己烷-1,2'-喹喔啉]-3'-胺”类似的化合物。这项研究对于了解此类化合物在治疗阿尔茨海默病等疾病中的治疗潜力非常重要 (Silva et al., 2021)。

作用机制

Target of Action

Similar spiro compounds have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that spiro compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Similar spiro compounds have been found to influence a variety of biochemical pathways, often leading to changes in cellular signaling and gene expression .

Result of Action

Similar spiro compounds have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antiproliferative effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .

未来方向

Spiro compounds and their derivatives have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Future research may focus on developing new synthetic strategies and exploring the pharmaceutical applications of these compounds.

属性

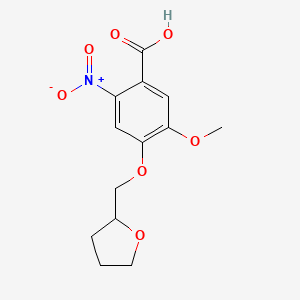

IUPAC Name |

N-cyclopentylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3/c1-6-12-18(13-7-1)17(19-14-8-2-3-9-14)20-15-10-4-5-11-16(15)21-18/h4-5,10-11,14,21H,1-3,6-9,12-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPIPJDMFAYAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=NC3CCCC3)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)

![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)